2-(3-Cyanophenoxy)acetamide

Description

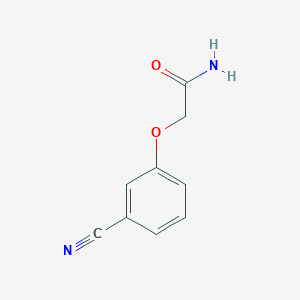

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyanophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDXTCTYTQJFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Cyanophenoxy Acetamide and Its Analogues

Established Reaction Pathways for Acetamide (B32628) Formation

The formation of the acetamide and phenoxy ether moieties are the two key transformations in the synthesis of 2-(3-cyanophenoxy)acetamide. Established methods typically involve a two-step process: formation of the ether linkage followed by amidation, or the coupling of a phenol (B47542) with a pre-functionalized acetamide.

Amidation Reactions and Variants

Amidation, the formation of an amide bond, is a fundamental reaction in organic chemistry. For the synthesis of this compound, this typically involves the conversion of 2-(3-cyanophenoxy)acetic acid or its derivatives.

Several common strategies exist for this transformation:

From Acid Chlorides : A highly reliable method involves converting the parent carboxylic acid, (3-cyanophenoxy)acetic acid, into its more reactive acid chloride. acs.org This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting acid chloride readily reacts with ammonia (B1221849) or an amine to yield the desired amide. libretexts.org

From Carboxylic Acids with Coupling Reagents : Direct conversion of a carboxylic acid to an amide can be facilitated by activating agents. libretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxy-7-azabenzotriazole (HATU) are used to couple the carboxylic acid with an amine source, providing the target amide under relatively mild conditions. libretexts.orgnih.gov

From Esters (Aminolysis) : The aminolysis of esters, such as ethyl 2-(3-cyanophenoxy)acetate, provides another route to the acetamide. rhhz.net This reaction involves heating the ester with ammonia or an amine. The process can be catalyzed by acids, which function by protonating the carbonyl group of the ester, rendering it more susceptible to nucleophilic attack by the amine. rhhz.net A proposed concerted acyl substitution mechanism suggests that the formation of the C-N bond and the cleavage of the C-O bond can occur simultaneously. rhhz.net

| Starting Material | Reagents | Description | Reference |

|---|---|---|---|

| (3-Cyanophenoxy)acetic acid | 1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃) | The carboxylic acid is first converted to a highly reactive acid chloride, which then readily reacts with ammonia to form the amide. | acs.orglibretexts.org |

| (3-Cyanophenoxy)acetic acid | HATU, DIPEA, Amine | Modern coupling reagents like HATU activate the carboxylic acid for direct reaction with an amine under mild conditions. | nih.gov |

| Ethyl 2-(3-cyanophenoxy)acetate | Ammonia (NH₃), Heat | The ester undergoes nucleophilic acyl substitution with ammonia (aminolysis) to form the amide and ethanol (B145695) as a byproduct. | rhhz.net |

Etherification Strategies for Phenoxy Linkage

The formation of the ether bond between the phenol and the acetic acid/acetamide moiety is commonly achieved via the Williamson ether synthesis. This reaction involves a phenoxide nucleophile attacking an electrophilic alkyl halide.

The two primary approaches are:

Reaction of 3-cyanophenol (B46033) with a haloacetate ester : In this widely used method, 3-cyanophenol is deprotonated by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide. acs.orgnih.gov This phenoxide then displaces a halide from an alkyl haloacetate, like ethyl bromoacetate, to form an intermediate ester, ethyl 2-(3-cyanophenoxy)acetate. acs.orgnih.gov This ester subsequently undergoes saponification (hydrolysis with a base like NaOH) to yield (3-cyanophenoxy)acetic acid, which is then converted to the target amide as described previously. acs.orgnih.gov

Direct reaction with a haloacetamide : An alternative, more direct route involves the reaction of 3-cyanophenol with a haloacetamide, such as 2-chloroacetamide. Under basic conditions, the phenoxide is generated and directly attacks the carbon bearing the halogen on the chloroacetamide molecule, forming the desired this compound in a single etherification step.

| Phenolic Reactant | Alkyl Halide Reactant | Base/Solvent | Intermediate/Product | Reference |

|---|---|---|---|---|

| 3-Cyanophenol | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-(3-cyanophenoxy)acetate (Intermediate) | acs.orgnih.gov |

| 3-Cyanophenol | 2-Chloroacetamide | K₂CO₃ / DMF | This compound (Direct Product) | nih.gov |

Innovative Approaches in Synthetic Routes for this compound

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods. These innovations are applicable to the synthesis of this compound and its analogues.

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com For acetamide synthesis, this includes:

Alternative Nitrogen Sources : Research has shown the viability of using urea (B33335) as a stable and easy-to-handle nitrogen source for the direct amidation of carboxylic acids, catalyzed by simple and low-cost reagents like Mg(NO₃)₂·6H₂O. researchgate.net

Novel Reagent Systems : A novel route for synthesizing acetamides utilizes carbon dioxide (CO₂), methanol (B129727), hydrogen (H₂), and an amine, catalyzed by a rhodium complex with lithium iodide/lithium chloride as promoters. rsc.org This method is notable as it does not require a ligand and uses a greenhouse gas as a C1 building block. rsc.org

Sustainable Solvents : Efforts have been made to replace traditional, hazardous solvents with greener alternatives. mdpi.com This includes using water or bio-based solvents like 2-MeTHF in catalytic oxidation processes, which can be relevant for synthesizing precursors or analogues. mdpi.com

Catalytic Systems for Enhanced Efficiency

Catalysis is key to improving reaction efficiency by lowering activation energy and increasing selectivity.

Lewis Acid Catalysis : Boron-based Lewis acids, such as B(OCH₂CF₃)₃, have been shown to be effective catalysts for the direct amidation of unprotected amino acids, a principle that can be extended to other carboxylic acids. nih.gov These catalysts activate the carboxylic acid for nucleophilic attack.

Biocatalysis : Enzymes offer high selectivity under mild, environmentally friendly conditions. vapourtec.commdpi.com For instance, oxidoreductases can be used in the synthesis of precursors. An example is the BVMO-catalyzed sulfoxidation step in the synthesis of some drug candidates, showcasing the potential of biocatalysis in complex syntheses. mdpi.com

Metal Catalysis : Various metal catalysts are employed to enhance synthetic efficiency. Rhodium catalysts have been used for acetamide synthesis from CO₂, and palladium-catalyzed reactions like the Suzuki-Miyaura coupling are instrumental in creating complex analogues by forming carbon-carbon bonds. rsc.orgnih.gov Double metal cyanide (DMC) complexes are another class of catalysts, primarily used in polymerization but indicative of the broad range of catalytic systems being explored. mdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Advantage | Reference |

|---|---|---|---|---|

| Lewis Acid | B(OCH₂CF₃)₃ (Borate) | Direct Amidation | Effective for direct conversion of carboxylic acids to amides. | nih.gov |

| Transition Metal | Rhodium (Rh) complex | Acetamide synthesis from CO₂ | Utilizes a greenhouse gas as a carbon source. | rsc.org |

| Biocatalyst | Baeyer-Villiger monooxygenases (BVMOs) | Asymmetric Sulfoxidation | High enantioselectivity under mild, green conditions. | mdpi.com |

| Transition Metal | Palladium (Pd) | Suzuki-Miyaura Coupling | Efficient formation of C-C bonds for analogue synthesis. | nih.gov |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for chemical synthesis. mdpi.com This technology is particularly beneficial for pharmaceutical chemistry and the synthesis of active substances. mdpi.com

Enhanced Reaction Control : Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. labunlimited.com The ability to rapidly heat and cool the small reactor volume leads to faster reactions and often higher selectivity. labunlimited.com

Improved Safety : Operating with small volumes of reagents in a continuous system minimizes the risks associated with handling hazardous chemicals, especially for highly exothermic or unstable reactions. mdpi.com

Efficient Optimization and Scalability : Flow chemistry systems enable rapid optimization of reaction conditions by simply varying flow rates and temperatures. labunlimited.com Scaling up production is more straightforward than in batch processes, often involving running the system for a longer duration or using parallel reactors. labunlimited.com

Multistep and Telescoped Synthesis : Flow systems are well-suited for multistep syntheses where the product from one reaction is immediately used as the substrate in the next, a process known as "telescoped" synthesis. mdpi.com This approach has been applied to N-phenoxyacetamides, demonstrating its feasibility for producing compounds like this compound efficiently. organic-chemistry.org

Total Synthesis Approaches to Complex Analogues of this compound

The total synthesis of complex analogues of this compound involves multi-step reaction sequences designed to build intricate molecular frameworks. These syntheses often begin with simple, commercially available starting materials and strategically introduce functional groups to construct the final complex structure.

A common strategy involves the initial synthesis of a core phenoxyacetic acid derivative, which is then elaborated. For instance, a series of phenoxyacetamide derivatives incorporating aminoalkanol or amino acid moieties were prepared through a multi-step chemical synthesis. nih.gov This process began with the generation of phenoxyacetyl chlorides, which then served as acylating agents for various amines. nih.gov

More complex architectures, such as metallophthalocyanines bearing phenoxyacetamide substituents, have also been synthesized. tandfonline.com The synthesis of these large macrocyclic structures involves the cyclotetramerization of a phthalonitrile (B49051) derivative, namely 1,2-bis(phenoxyacetamide)-4,5-dicyanobenzene, in the presence of metal salts like zinc, magnesium, or nickel. tandfonline.com This approach demonstrates the integration of the phenoxyacetamide moiety into a significantly more complex and larger molecular system.

The synthesis of benzimidazole-bearing phenoxyacetamide derivatives as potential anti-diabetic agents also highlights a multi-step approach. These syntheses can involve the Vilsmeier-Haack reaction as a key step in constructing the final complex molecule. researchgate.net Similarly, the creation of 1,4-naphthoquinone (B94277) ether derivatives incorporating a p-cyanophenoxy group involves a sequence of reactions including the elongation of the side chain of 4-cyanophenol with ethyl chloroacetate, followed by saponification and a subsequent Kochi-Anderson radical decarboxylation. nih.gov

In the development of inhibitors for the Wnt-depalmitoleating enzyme NOTUM, a crystallographic fragment screen identified 2-phenoxyacetamide (B1293517) as a starting point. nih.gov The optimization of this initial hit through structure-based drug design led to the synthesis of more complex and potent inhibitors, such as indazole and isoquinoline (B145761) derivatives, through systematic investigation of the structure-activity relationship (SAR). nih.gov

The synthesis of novel phenoxy acetamide derivatives based on a thymol (B1683141) moiety for parasitological investigations involves condensation reactions with various acid anhydrides, leading to products containing phthalimide (B116566) or naphthalimide rings. frontiersin.org These examples underscore the versatility of multi-step synthetic strategies in accessing a wide array of complex analogues built around the this compound scaffold.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, by-products, and other impurities, yielding a product of high purity. A variety of standard and advanced purification techniques are employed, often in combination, to achieve the desired level of purity.

Crystallization is a widely used method for purifying solid phenoxyacetamide derivatives. The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents used for the crystallization of phenoxyacetamides include hexane, heptane, and toluene. nih.gov In some cases, a mixture of solvents is used to achieve optimal purification. nih.gov For instance, the purification of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy- nih.govCurrent time information in Bangalore, IN.-benzoxaborole, a related compound, can be achieved by crystallization from methanol and water, resulting in a product with a purity of 99.96% as determined by HPLC. google.comgoogle.com

Column chromatography is another cornerstone technique for the purification of phenoxyacetamide derivatives, applicable to both solid and oily products. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent or solvent mixture) is passed through the column. Flash column chromatography is a faster variant that uses pressure to accelerate the solvent flow. For example, the purification of N-sulfonylaminophenylethyl-2-phenoxyacetamide compounds can be achieved using this method. epo.org The selection of the mobile phase is critical for effective separation. A common mobile phase for phenoxyacetamides is a mixture of n-hexane and ethyl acetate (B1210297) in varying ratios, such as 2:1. dergipark.org.tr High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique used for both analytical and preparative-scale purification, offering higher resolution and purity. The purification of a radiolabeled derivative, [18F]1-(3-fluoropropyl)-4-[(4-cyanophenoxymethyl]piperidine, was achieved using HPLC, resulting in a radiochemical purity of over 99%. nih.gov

Extraction is frequently used during the work-up of a reaction to separate the desired product from the reaction mixture. This is typically an initial purification step before further purification by chromatography or crystallization. The process involves partitioning the compound between two immiscible liquid phases, usually an organic solvent (like ethyl acetate or dichloromethane) and an aqueous phase. For instance, after the synthesis of 2-phenoxyacetamide analogues, the reaction mixture is often extracted with ethyl acetate. nih.gov The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. nih.govresearchgate.net

Washing with various solvents is a simple yet effective purification method. This can involve washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For the synthesis of metallophthalocyanines with phenoxyacetamide substituents, washing with different solvents was one of the purification techniques employed. tandfonline.comresearchgate.net

The purity of the final products is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), HPLC, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govdergipark.org.tr

Table 1: Purification Techniques for this compound Analogues

| Purification Technique | Description | Application Examples | Solvents/Reagents |

|---|---|---|---|

| Crystallization | Purification of solid compounds based on differences in solubility. | Purification of phenoxyacetyl derivatives of amines nih.gov and 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy- nih.govCurrent time information in Bangalore, IN.-benzoxaborole. google.comgoogle.com | Hexane, Heptane, Toluene, Methanol/Water |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Purification of N-sulfonylaminophenylethyl-2-phenoxyacetamide compounds epo.org and 2-phenoxy-N-substituted-acetamide derivatives. dergipark.org.tr | n-Hexane/Ethyl Acetate |

| High-Performance Liquid Chromatography (HPLC) | High-resolution chromatographic separation. | Purification of [18F]1-(3-fluoropropyl)-4-[(4-cyanophenoxymethyl]piperidine. nih.gov | Specific to the compound |

| Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Work-up of the synthesis of 2-phenoxyacetamide analogues. nih.gov | Ethyl Acetate, Dichloromethane |

| Washing | Removing soluble impurities from an insoluble product. | Purification of phenoxyacetamide-substituted metallophthalocyanines. tandfonline.comresearchgate.net | Various organic solvents |

Advanced Structural Elucidation and Conformational Analysis of 2 3 Cyanophenoxy Acetamide

Crystallographic Studies and Solid-State Structure Determination

Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms in the solid state. These techniques provide definitive information on bond lengths, bond angles, and the spatial relationships between molecules in a crystal lattice.

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a crystalline compound. rigaku.combruker.com The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal.

For 2-(3-cyanophenoxy)acetamide, a successful SC-XRD experiment would yield a detailed model of its molecular structure. This would include the precise coordinates of each atom, allowing for the calculation of all bond lengths and angles. Furthermore, the analysis would reveal the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound:

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 5.234 |

| c (Å) | 18.976 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 835.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.401 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an SC-XRD experiment.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.netgoogleapis.com Different polymorphs of a compound have the same chemical composition but different internal crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. The study of polymorphism is crucial in fields like pharmaceuticals and materials science.

For this compound, investigating polymorphism would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) to see if different crystal forms can be isolated. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are often used to identify and characterize different polymorphs. Crystal engineering principles would be applied to understand how intermolecular interactions influence the formation of specific polymorphs. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules pack in a crystal is determined by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. scirp.orgrsc.org Understanding these interactions is key to explaining the physical properties of the solid and for designing new materials with desired properties.

In the solid state, the amide group of this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). The nitrile group (-C≡N) and the ether oxygen can also act as hydrogen bond acceptors. A detailed crystallographic analysis would reveal the precise geometry of these hydrogen bonds, such as the N-H···O and N-H···N distances and angles. For instance, amide groups often form centrosymmetric R²₂(8) dimers via N-H···O hydrogen bonds. The analysis would also investigate other potential interactions, such as C-H···O and C-H···N contacts, and possible π-π stacking between the phenyl rings of adjacent molecules. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal. researchgate.net

Spectroscopic Characterization for Detailed Structural Insights

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide a wealth of information about the structure and dynamics of molecules in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules. libretexts.org By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms within a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-OCH₂-) protons, and the amide (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the positions of the cyano and acetamide (B32628) substituents on the phenyl ring. The ¹³C NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule, including the quaternary carbons of the phenyl ring and the carbonyl and nitrile carbons. hmdb.caucl.ac.uk

Illustrative ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| 7.50 | t |

| 7.30 | d |

| 7.25 | s |

| 7.10 | d |

| 4.60 | s |

| 7.8 (broad s) | s |

Note: This data is hypothetical and serves to illustrate the type of information obtained from NMR spectroscopy. Chemical shifts are referenced to a standard and can vary with solvent.

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary for unambiguous assignment of complex spectra and for obtaining detailed conformational information. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-spin coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY would show correlations between the coupled aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum of this compound would link each proton signal (e.g., the -OCH₂- protons) to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. researchgate.net For example, an HMBC experiment would show a correlation from the -OCH₂- protons to the aromatic carbon attached to the ether oxygen and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum would be invaluable for determining the preferred conformation of this compound in solution. For instance, it could reveal through-space interactions between the -OCH₂- protons and one of the aromatic protons, providing insight into the rotation around the C-O ether bond.

By combining these multi-dimensional NMR techniques, a comprehensive picture of the molecular structure and its conformational preferences in solution can be constructed.

Dynamic NMR for Conformational Exchange

There is no published research that employs dynamic Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational exchange processes of this compound. Such studies are crucial for understanding the dynamic behavior of molecules in solution, including the rates and energy barriers of conformational changes. sigmaaldrich.cnucl.ac.uklibretexts.org Without these studies, it is impossible to provide data on coalescence temperatures, exchange rates (k), and the Gibbs free energy of activation (ΔG‡) for the conformational dynamics of this specific molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

While the functional groups present in this compound—a nitrile (C≡N), an ether (C-O-C), and a primary amide (-CONH₂)—have characteristic vibrational frequencies, specific, high-resolution Infrared (IR) and Raman spectra for this compound are not available in the public domain. Theoretical calculations of vibrational frequencies, which could provide predicted spectral data, have also not been published for this molecule. researchgate.netnih.gov A detailed analysis and assignment of specific vibrational modes are therefore not possible.

Below is a table of expected vibrational frequencies for the functional groups in this compound, based on general spectroscopic principles, as specific data is unavailable.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220 - 2260 |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1695 |

| Amide (N-H) | Bending (Amide II) | 1550 - 1640 |

| Amide (N-H) | Stretching | 3100 - 3500 (two bands for -NH₂) |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Aryl Ether (Ar-O-C) | Symmetric Stretching | 1020 - 1075 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Confirmation

The molecular formula of this compound is confirmed by its molecular weight. However, detailed studies on its fragmentation pathways using techniques like electron ionization mass spectrometry (EI-MS) or tandem mass spectrometry (MS/MS) have not been reported. libretexts.orgmsu.edu A typical fragmentation of primary amides involves a McLafferty rearrangement, which could be a potential pathway for this molecule. libretexts.orgresearchgate.net However, without experimental data, any proposed fragmentation pattern would be purely speculative.

A plausible, yet unconfirmed, fragmentation could involve the cleavage of the ether bond or the loss of the acetamide side chain. A table of potential major fragments is presented below for illustrative purposes, but it must be emphasized that this is hypothetical.

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragment Name |

| 176 | [C₉H₈N₂O₂]⁺ | Molecular Ion |

| 119 | [C₇H₅NO]⁺ | 3-Cyanophenoxy cation |

| 102 | [C₇H₄N]⁺ | Benzonitrile radical cation |

| 58 | [C₂H₄NO]⁺ | Acetamide fragment |

| 44 | [C₂H₄N]⁺ | Fragment from amide cleavage |

Conformational Landscape and Stereochemical Aspects

Analysis of Rotational Barriers around C-N and C-O Bonds

The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double bond character. ucl.ac.uk Similarly, rotation around the C-O ether bonds will have specific energy profiles. However, no computational or experimental studies have been published that quantify these rotational barriers for this compound. Therefore, a detailed analysis of its conformational landscape is not feasible.

Chiral Analogues and Enantioselective Synthesis (if applicable)

This compound is an achiral molecule. While it is theoretically possible to create chiral analogues by introducing a stereocenter, for instance, by substituting the methylene bridge, there is no mention in the scientific literature of the synthesis or stereochemical analysis of any such chiral derivatives. nih.govelsevierpure.comelsevierpure.com General principles of enantioselective synthesis could be applied, but a discussion specific to analogues of this compound would be entirely theoretical. unibo.it

Theoretical and Computational Investigations of 2 3 Cyanophenoxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in exploring the electronic properties of a molecule in its ground state. These calculations provide a static picture of the molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics. Thanks to advancements in computational methods, the Schrödinger equation can be solved with reasonable accuracy for systems containing several hundred atoms using approximations like DFT.

A fundamental aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For 2-(3-Cyanophenoxy)acetamide, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the acetamide (B32628) group, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing cyano group and the phenyl ring. A precise calculation would provide the energy values for these orbitals, allowing for the quantitative assessment of the molecule's electronic character.

The charge distribution within the molecule can be visualized through various schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This analysis would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. It is expected that the nitrogen atom of the cyano group and the oxygen atoms of the ether and amide functionalities would carry negative partial charges, while the adjacent carbon atoms and the amide hydrogens would be more electropositive.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Expected Value (eV) | Significance |

| EHOMO | ~ -7.0 to -6.0 | Electron-donating ability |

| ELUMO | ~ -1.5 to -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 to 4.5 | Chemical stability and reactivity |

| Ionization Potential | ~ 7.0 to 6.0 | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 to 0.5 | Energy released upon gaining an electron |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show strong negative potentials around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these as the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amide group would exhibit a positive potential, marking them as key sites for hydrogen bond donation.

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and electronic absorption spectra (UV-Visible). By calculating the vibrational modes, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum allows for the precise assignment of vibrational bands to specific functional groups and motions within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. For this compound, transitions would likely involve the π-systems of the phenyl ring and the cyano group.

Table 2: Illustrative Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Key Functional Group | Predicted Wavenumber/Wavelength |

| IR Spectroscopy | C≡N stretch | ~2230 cm⁻¹ |

| C=O stretch (amide) | ~1680 cm⁻¹ | |

| N-H stretch (amide) | ~3400, 3200 cm⁻¹ | |

| C-O-C stretch (ether) | ~1250, 1050 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transitions | ~220 nm, ~270 nm |

Note: These are typical ranges and would be refined by specific calculations.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and the influence of the environment, such as a solvent.

This compound possesses several rotatable bonds, leading to a landscape of possible conformations. MD simulations can explore this conformational space to identify the most stable, low-energy structures. The key dihedral angles to consider would be around the C-O ether linkage and the C-C bond of the acetamide side chain. The simulations would reveal the preferred spatial arrangement of the cyanophenoxy and acetamide moieties, which is crucial for understanding how the molecule might interact with other molecules or biological targets.

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, DMSO). These simulations can reveal how the solvent affects the conformational preferences observed in the gas phase. For instance, in a polar solvent like water, conformations that maximize the exposure of the polar amide group to the solvent may be favored. The analysis of radial distribution functions from the simulation can provide detailed information about the solvation shells around specific atoms of the molecule.

Computational Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound can be theoretically investigated using computational chemistry methods to predict its behavior in chemical reactions. These in silico approaches provide insights into the molecule's electronic structure and potential reaction pathways, which are crucial for understanding its synthesis and metabolic fate.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reactivity of organic molecules. For a compound like this compound, DFT calculations can map the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack. The presence of the cyano group (-CN), ether linkage (-O-), and acetamide moiety (-CH2CONH2) creates a molecule with multiple reactive centers. Theoretical calculations can predict the relative likelihood of reaction at these different sites.

The prediction of reaction mechanisms for molecules such as this compound often involves the computational exploration of potential energy surfaces. researchgate.net This allows for the identification of transition states and the calculation of activation energies for various possible reaction pathways. scielo.br For instance, the hydrolysis of the amide or nitrile group, or nucleophilic substitution at the phenoxy ring, can be modeled to determine the most energetically favorable route. These computational studies are essential for optimizing synthetic routes and for understanding potential degradation pathways under different environmental or physiological conditions. researchgate.netscielo.br

Key Reactive Sites and Predicted Reactions:

Nitrile Group (-CN): Susceptible to hydrolysis to a carboxylic acid or reduction to an amine.

Amide Group (-CONH2): Can undergo hydrolysis to form (3-cyanophenoxy)acetic acid and ammonia (B1221849).

Aromatic Ring: The cyano group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution.

Ether Linkage: Can be cleaved under harsh reaction conditions.

The following table summarizes the key reactive sites and the types of reactions that can be computationally predicted.

| Reactive Site | Type of Predicted Reaction | Computational Methodologies Employed |

| Nitrile Group | Hydrolysis, Reduction | DFT, Transition State Search, Solvation Models |

| Amide Group | Hydrolysis | DFT, Car-Parrinello Molecular Dynamics (CPMD) |

| Aromatic Ring | Nucleophilic/Electrophilic Sub. | Frontier Molecular Orbital (FMO) Analysis, Electrostatic Potential |

| Ether Linkage | Cleavage | Bond Dissociation Energy (BDE) Calculations |

In Silico Modeling of Molecular Interactions with Biomolecular Targets (mechanistic focus)

The potential biological activity of this compound can be explored through in silico modeling, which simulates its interaction with various biomolecular targets like proteins and nucleic acids. nih.gov These computational techniques are fundamental in modern drug discovery for identifying potential mechanisms of action and for designing new therapeutic agents. nih.govresearchgate.net

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.com For this compound, docking studies can be performed against a library of known protein targets to identify potential binding sites and to hypothesize its mechanism of action. researchgate.net

The process involves generating a three-dimensional structure of this compound and then "docking" it into the binding pockets of various proteins. Scoring functions are used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

For example, based on the functionalities present in this compound (a hydrogen bond donor/acceptor in the amide group, a polar nitrile group, and an aromatic ring), it could potentially interact with a wide range of enzymes or receptors. Docking studies could predict its ability to bind to the active sites of enzymes like cyclooxygenases (COX) or various kinases, which are common targets for anti-inflammatory and anti-cancer drugs, respectively. researchgate.net

The results of molecular docking are often visualized to analyze the specific interactions between the ligand and the protein's amino acid residues.

Beyond simple binding prediction, computational methods can provide a detailed profile of the interactions between this compound and its potential protein targets. This involves a more in-depth analysis of the non-covalent interactions that govern the binding event. rsc.org

Techniques such as molecular dynamics (MD) simulations can be employed to study the stability of the docked complex over time. nih.gov An MD simulation would model the movement of the ligand and the protein, providing insights into the flexibility of the binding pocket and the dynamic nature of the interactions. This can help to confirm the stability of the binding mode predicted by docking and to identify key residues that are critical for maintaining the interaction. nih.gov

The interaction profile would detail the specific types of contacts made by each part of the this compound molecule. For instance, the amide group could form hydrogen bonds with polar residues like serine or threonine, while the cyanophenoxy moiety could engage in pi-pi stacking with aromatic residues such as phenylalanine or tyrosine. The nitrile group might also participate in dipole-dipole interactions or act as a hydrogen bond acceptor.

The following table outlines the potential interactions of the different functional groups within this compound with amino acid residues in a protein binding site.

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Amide (-CONH2) | Asp, Glu, Asn, Gln, Ser, Thr | Hydrogen Bonding (Donor and Acceptor) |

| Cyano (-CN) | Asn, Gln, Arg, Lys | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Phenyl Ring | Phe, Tyr, Trp, His | π-π Stacking, Hydrophobic Interactions |

| Ether Oxygen (-O-) | Polar residues | Hydrogen Bonding (Acceptor) |

By building a comprehensive profile of these potential interactions, researchers can gain a mechanistic understanding of how this compound might bind to biological targets, which is a critical step in the rational design of new molecules with specific biological functions.

Mechanistic Biological Investigations of 2 3 Cyanophenoxy Acetamide and Its Derivatives

Target Identification and Validation at the Molecular Level

Extensive literature searches have revealed a notable lack of specific published research focusing on the direct molecular-level target identification and validation for the compound 2-(3-Cyanophenoxy)acetamide. While this specific molecule is available from chemical suppliers sigmaaldrich.comsigmaaldrich.cnontosight.ai, dedicated studies on its enzyme inhibition mechanisms and receptor binding profiles are not readily found in publicly accessible scientific literature. However, analysis of structurally related cyanophenoxy and phenoxyacetamide derivatives provides some context for potential, though currently unproven, biological activities.

Enzyme Inhibition Mechanism Studies (in vitro kinetics)

There is no specific in vitro kinetic data available for the enzyme inhibitory activity of this compound.

Research on analogous compounds suggests that the phenoxyacetamide scaffold can be a versatile base for developing enzyme inhibitors. For instance, derivatives of phenoxyacetamide have been investigated as inhibitors of the Pseudomonas aeruginosa type III secretion system nih.gov. Furthermore, acetamide-substituted derivatives of doravirine (B607182), which incorporate a cyanophenoxy moiety, have shown potent inhibitory activity against HIV-1 non-nucleoside reverse transcriptase (NNRTIs) researchgate.net. These studies on related compounds underscore the potential for the this compound structure to interact with enzymatic targets, though specific kinetic studies, including determination of parameters like Km, Vmax, and the mode of inhibition for this compound itself, have not been reported.

Investigation of Cellular Pathway Modulation (in vitro mechanistic studies)

Direct investigations into the modulation of cellular pathways by this compound are not present in the current scientific literature. The following sections reflect this lack of specific data.

Protein-Ligand Interaction Assays in Cellular Extracts

There are no published studies detailing protein-ligand interaction assays for this compound in cellular extracts. Such studies would be crucial to identify the intracellular targets of this compound and to begin to unravel its mechanism of action within a cellular context.

Gene Expression Analysis Related to Molecular Targets (in vitro)

No in vitro gene expression analyses have been conducted to identify changes in gene regulation following treatment with this compound. Transcriptomic studies, such as RNA sequencing, would be necessary to understand how this compound might alter cellular pathways at the genetic level frontiersin.orgcsic.es.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Specific structure-activity relationship (SAR) studies for a series of analogs based on the this compound core have not been documented.

However, SAR studies on related phenoxyacetamide derivatives have been conducted. For example, research on phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system revealed that substitutions at the α-position of the amide and on the phenoxide ring significantly impact activity nih.gov. Similarly, SAR studies on acetamide-substituted doravirine analogs have provided insights into the structural requirements for potent HIV-1 NNRTI activity researchgate.net. These studies demonstrate that modifications to the phenoxyacetamide scaffold can lead to significant changes in biological activity, highlighting the importance of this type of analysis for understanding molecular recognition. The development of a focused SAR study for this compound would be a critical step in identifying its potential biological targets and optimizing its activity.

Systematic Modification of the Cyanophenoxy Moiety

The cyanophenoxy moiety is a critical component for the biological activity of many derivatives, often serving as a key interaction point with target proteins. Systematic modification of this ring system has been a cornerstone of SAR studies to optimize potency and selectivity.

Research into a series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils as inhibitors of murine liver uridine (B1682114) phosphorylase demonstrated the importance of the substituent on the phenoxy ring. acs.org In this series, various functional groups were explored at the 3-position of the phenoxy ring. The derivative featuring a 3-cyanophenoxy group was among the most potent inhibitors identified, with an IC₅₀ value of 1.4 nM. acs.org This highlights the favorable contribution of the cyano group at this specific position for interacting with the enzyme's active site. In contrast, other substitutions resulted in a range of potencies, illustrating a defined SAR for this moiety. acs.org

In a different context, the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the doravirine scaffold also underscored the significance of the cyanophenoxy group. researchgate.net In these studies, a 3-chloro-5-cyanophenoxy moiety was maintained as a key structural element while other parts of the molecule were altered. researchgate.netnih.gov The resulting acetamide-substituted doravirine analogs exhibited potent activity against wild-type HIV-1, with the most active compounds showing EC₅₀ values in the double-digit nanomolar range, comparable to the parent drug doravirine. researchgate.net The retention of the substituted cyanophenoxy group across these potent analogs suggests its essential role in binding to the HIV-1 reverse transcriptase enzyme. nih.gov

Further studies have explored substitutions at various positions on the phenylene ring of related inhibitors. For instance, in the optimization of macrocyclic inhibitors of the Keap1-Nrf2 protein-protein interaction, attaching substituents to a core phenylene ring revealed steep differences in SAR. acs.org While small groups like methyl or hydroxyl were tolerated at the para-position, a nitrile substituent was found to be detrimental to activity. acs.org This contrasts with the favorable effect of the cyano group in other scaffolds, demonstrating that its influence is highly dependent on the specific biological target and binding pocket environment.

Table 1: Impact of Phenoxy Ring Substitutions on Biological Activity

| Compound Series | Base Scaffold | Substitution on Phenoxy Moiety | Target | Reported Activity |

|---|---|---|---|---|

| Uridine Phosphorylase Inhibitors acs.org | 1-((2-hydroxyethoxy)methyl)-5-(phenoxybenzyl)uracil | 3-Cyano | Murine Liver Uridine Phosphorylase | IC₅₀ = 1.4 nM |

| Uridine Phosphorylase Inhibitors acs.org | 1-((2-hydroxyethoxy)methyl)-5-(phenoxybenzyl)uracil | 3-Chloro | Murine Liver Uridine Phosphorylase | IC₅₀ = 2.0 nM |

| Doravirine Analogs researchgate.net | Acetamide-substituted Doravirine | 3-Chloro-5-cyano | HIV-1 Wild Type | EC₅₀ = 54.8 nM |

| Keap1-Nrf2 Inhibitors acs.org | Macrocyclic Thioether | para-Nitrile | Keap1-Nrf2 Interaction | >100-fold less potent than parent |

Rational Design Based on Mechanistic Insights

Rational drug design, which leverages an understanding of a drug's mechanism of action and its target's structure, has been instrumental in the development of potent derivatives of this compound. This approach aims to optimize interactions with the target protein, enhance potency, and improve resistance profiles.

A clear example of this strategy is the development of novel acetamide-substituted analogs of doravirine as HIV-1 NNRTIs. researchgate.net Employing a structure-based drug design strategy, researchers maintained the core cyanophenoxy moiety, known to be crucial for activity, while introducing an acetamide (B32628) linker derived from another compound, GW-678248. researchgate.netnih.gov This molecular hybridization was guided by the goal of improving the potency and resistance profile. nih.gov Molecular simulation of the resulting compounds provided insights into their SAR, helping to rationalize the observed high potency (EC₅₀ values as low as 54.8 nM against wild-type HIV-1) and directing future design efforts. researchgate.net

The principle of rational design extends to modifying scaffolds to explore and fit into specific binding pockets. In the development of phosphodiesterase-IV (PDE4) inhibitors, extensive modifications of a parental compound, apremilast, led to a derivative with a more rigid structure. nih.gov Crystallographic studies revealed that this modification induced a conformational change in the protein, creating a new hydrophobic pocket to bind the rigid ring, an interaction not present with the original, more flexible compound. nih.gov This demonstrates how rational modifications, even those that alter the target's binding site, can be used to enhance affinity. nih.gov

Similarly, the design of inhibitors targeting α-synuclein aggregates was inspired by the structural features of known probes, such as a conjugated system and specific substituent positions. nih.gov Systematic SAR studies, guided by these initial insights, led to the identification of promising candidates with high binding affinity. nih.gov This iterative process of design, synthesis, and evaluation based on mechanistic hypotheses is a hallmark of rational drug discovery.

Amide Linkage Modifications and their Impact on Target Interaction

The acetamide linkage in this compound and its derivatives is not merely a spacer but an active participant in molecular recognition, often forming key hydrogen bonds with the target protein. Modifications to this linker, including its length, rigidity, and chemical nature, can have a profound impact on biological activity.

In the context of doravirine analogs, the introduction of an acetamide linker was a deliberate strategy to improve potency. researchgate.net The resulting compounds, such as 2-(3-(3-chloro-5-cyanophenoxy)-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl)-N-(1H-pyrazol-5-yl) acetamide, showed robust activity, confirming that the acetamide group formed favorable interactions within the NNRTI binding pocket. researchgate.net

A more significant modification involves the replacement of the amide bond with a bioisostere—a different functional group with similar physical or chemical properties. The 1,2,3-triazole ring is a well-known amide isostere that offers greater metabolic stability. researchgate.net In the development of new androgen receptor antagonists inspired by bicalutamide, researchers prepared 1,4-substituted 1,2,3-triazole mimetics. researchgate.net These compounds, which incorporate the triazole as an amide isostere, showed promising antiproliferative properties against prostate cancer cell lines, demonstrating that the triazole ring could effectively mimic the function of the original amide linkage in target interaction. researchgate.net

The tolerance for amide linkage modification is highly dependent on the specific biological system. Studies on CRISPR RNAs (crRNAs) showed that replacing the natural phosphate (B84403) backbone with amide linkages was well tolerated in certain regions of the RNA strand, maintaining high on-target activity. nih.gov However, introducing the same amide modifications into the "seed region," which is critical for initial target recognition, significantly decreased activity. nih.gov This illustrates that while the amide linkage is a versatile tool in drug design, its placement and the nature of its interaction with the target are critical determinants of its ultimate biological effect.

Table 2: Bioisosteric Replacement of Amide Linkage

| Compound Series | Linker Type | Target | Biological Effect |

|---|---|---|---|

| Bicalutamide Mimetics researchgate.net | Amide | Androgen Receptor | Basis for antagonist activity |

| Bicalutamide Mimetics researchgate.net | 1,2,3-Triazole (Amide Isostere) | Androgen Receptor | Maintained antiproliferative properties |

| CRISPR RNAs nih.gov | Phosphate (Natural) | Target DNA | High on-target cleavage activity |

| CRISPR RNAs nih.gov | Amide | Target DNA | Activity maintained or decreased based on position |

Applications of 2 3 Cyanophenoxy Acetamide in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The reactivity of the functional groups within 2-(3-Cyanophenoxy)acetamide, particularly the active methylene (B1212753) group adjacent to the cyano and carbonyl moieties, makes it a valuable precursor in organic synthesis. It serves as a key intermediate for constructing more elaborate molecular architectures, especially heterocyclic systems.

Precursor for Heterocyclic Scaffolds

The cyanoacetamide functional group is a well-established synthon for the creation of various nitrogen-containing heterocycles. General synthetic strategies, such as the Guareschi-Thorpe reaction, utilize cyanoacetamide derivatives to produce substituted pyridines. nih.gov Similarly, reactions with other appropriate reagents can lead to the formation of pyrimidine (B1678525) and thiazole (B1198619) ring systems. ijper.orgorganic-chemistry.org

While specific studies detailing the synthesis of simple heterocycles starting directly from this compound are not extensively documented, its role as a foundational component in building complex, multi-heterocyclic molecules is established. The presence of the this compound moiety in highly functionalized pyrimidine derivatives demonstrates its utility as a precursor. ontosight.ai For instance, it is a key component in the structure of compounds that incorporate pyridine, thiazole, and pyrimidine rings, highlighting its role as a starting point for assembling complex therapeutic scaffolds. ontosight.ai

Intermediate in Multi-Step Organic Transformations

The utility of this compound as a building block naturally positions it as a crucial intermediate in multi-step synthetic sequences. Its structure is incorporated into larger molecules through the reaction of its primary functional groups. A clear example is its role in the synthesis of complex substituted pyrimidines, where the acetamide (B32628) portion is used to link the cyanophenoxy group to a pre-formed heterocyclic system.

The following table outlines a representative transformation where the this compound moiety is part of a larger, complex heterocyclic final product.

| Starting Material Fragment | Key Reagent/Intermediate | Final Product | Transformation Description |

| 2-(3-Cyanophenoxy)acetic acid | 2-(Pyridin-2-yl)-6-(thiazol-2-yl)pyrimidin-4-amine | 2-(3-Cyanophenoxy)-N-(2-(pyridin-2-yl)-6-(thiazol-2-yl)pyrimidin-4-yl)acetamide ontosight.ai | Amide bond formation between the carboxylic acid precursor of this compound and a complex aminopyrimidine. |

This demonstrates that the core structure of this compound is a valuable intermediate, providing a specific phenoxy-based side chain that can be attached to other molecular scaffolds.

Integration into Coordination Chemistry and Supramolecular Assemblies

The molecular structure of this compound contains several sites capable of participating in non-covalent interactions, suggesting its potential for use in coordination chemistry and the construction of supramolecular structures.

Ligand Design for Metal Complexation

The compound possesses multiple potential donor atoms for metal coordination: the nitrogen atom of the nitrile group, the oxygen atom of the ether linkage, and the carbonyl oxygen of the amide group. These sites could allow the molecule to act as a monodentate or a multidentate (chelating) ligand for various metal ions. However, within the surveyed academic literature, specific examples of metal complexes formed directly with this compound as a ligand are not prominently featured. While the functional groups are suitable for ligation, dedicated studies on its coordination behavior have not been identified.

Construction of Hydrogen-Bonded Networks and Self-Assembled Structures

The primary amide group (-CONH₂) is a classic functional group for directing self-assembly through hydrogen bonding, as the amide N-H groups can act as hydrogen bond donors and the carbonyl oxygen can act as a hydrogen bond acceptor. This capability allows for the formation of robust and predictable hydrogen-bonded networks, which are fundamental to supramolecular chemistry and crystal engineering.

Potential as a Functional Moiety in Advanced Materials

The incorporation of specific functional groups into molecules can imbue them with properties suitable for advanced materials. The nitrile group, in particular, is known for its large dipole moment and its ability to participate in dipole-dipole interactions, which can be advantageous in materials such as liquid crystals or polymers with specific dielectric properties.

For the closely related isomer, 2-(4-Cyanophenoxy)-N-(pyrimidin-2-yl)acetamide, its use in the synthesis of novel materials like polymers and nanomaterials has been noted. However, for this compound specifically, there is a lack of documented research in the surveyed literature detailing its successful integration as a functional moiety into advanced materials. While its chemical structure suggests potential, published examples of its application in materials science remain to be demonstrated.

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing both a reactive nitrile (C≡N) group and an acetamide (-NHC=O) moiety, makes it a candidate for several roles in polymer chemistry. These functional groups offer sites for various polymerization reactions, potentially leading to the creation of polymers with unique properties.

The presence of the acetamide group suggests that this compound could act as a monomer in the synthesis of polyamides. Polyamides are a significant class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The acetamide group can participate in condensation polymerization reactions, typically with dicarboxylic acids or their derivatives, to form the characteristic amide linkages of the polymer backbone.

Furthermore, the nitrile group can be chemically modified to introduce other functionalities into a polymer chain. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would allow for post-polymerization modifications, enabling the tuning of polymer properties such as solubility, hydrophilicity, and reactivity for cross-linking or grafting.

While specific research on the polymerization of this compound is limited, the applications of similar cyanophenoxy and acetamide-containing molecules in polymer science are well-established. For example, various aromatic polyamides are synthesized from monomers containing amide and other reactive groups. The principles governing these polymerizations can be extrapolated to predict the behavior of this compound.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Group(s) | Potential Co-monomer | Resulting Polymer Type |

| Condensation Polymerization | Acetamide | Dicarboxylic acid | Polyamide |

| Addition Polymerization (after modification) | Amine (from nitrile reduction) | Epoxides, Isocyanates | Poly(amine-ether), Polyurea |

| Post-polymerization Modification | Nitrile | Water (hydrolysis) | Carboxylic acid-functionalized polymer |

Functional Dye Synthesis

The aromatic structure of this compound, combined with its reactive functional groups, makes it a plausible precursor for the synthesis of functional dyes, particularly azo dyes. Azo dyes, characterized by the -N=N- chromophore, represent the largest and most versatile class of synthetic colorants. nih.gov

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov While this compound itself is not a primary aromatic amine, it could be chemically modified to become one. For example, reduction of a nitro group, if introduced onto the phenyl ring, would yield the corresponding amine, which could then be diazotized.

Alternatively, and more directly, the aromatic ring of this compound can act as a coupling component in the azo coupling reaction. The presence of the ether and acetamide groups can activate the aromatic ring towards electrophilic substitution by a diazonium salt. The position of the azo coupling would be directed by these substituents.

The resulting azo dyes derived from this compound would incorporate the cyano and acetamide functionalities. These groups can influence the dye's properties, such as its color, solubility, and affinity for different substrates. The nitrile group, being a strong electron-withdrawing group, can significantly affect the electronic properties of the dye molecule, potentially leading to desirable bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in its absorption spectrum. Furthermore, the acetamide group can provide a site for hydrogen bonding, which can enhance the dye's binding to fibers like wool and nylon. researchgate.net

While specific examples of dyes synthesized from this compound are not prominent in scientific literature, the synthesis of azo dyes from a wide array of aromatic precursors is a fundamental and widely practiced area of organic chemistry. nih.govresearchgate.net The general principles of azo dye synthesis strongly support the potential of this compound as a valuable intermediate in the creation of novel colorants.

Table 2: Hypothetical Azo Dye Synthesis from this compound Derivative

| Step | Reactants | Reaction Condition | Intermediate/Product |

| 1. Nitration | This compound, HNO₃/H₂SO₄ | Cooled | 2-(3-Cyano-X-nitrophenoxy)acetamide |

| 2. Reduction | 2-(3-Cyano-X-nitrophenoxy)acetamide, Fe/HCl | Heating | 2-(X-Amino-3-cyanophenoxy)acetamide |

| 3. Diazotization | 2-(X-Amino-3-cyanophenoxy)acetamide, NaNO₂/HCl | 0-5 °C | Diazonium salt of this compound |

| 4. Azo Coupling | Diazonium salt, Coupling Component (e.g., phenol (B47542), aniline (B41778) derivative) | Alkaline or acidic medium | Azo Dye |

Emerging Research Directions and Future Perspectives for 2 3 Cyanophenoxy Acetamide

Development of Novel Analytical Methodologies for Detection and Quantification

Currently, specific, validated analytical methods for the routine detection and quantification of 2-(3-Cyanophenoxy)acetamide are not extensively documented in peer-reviewed literature. However, the development of such methodologies is a critical first step for any further research. Drawing parallels from the analysis of other acetamide (B32628) derivatives, several analytical techniques could be adapted and optimized.

For instance, methods developed for the determination of acetamide herbicides in environmental samples often utilize online solid-phase extraction (SPE) followed by liquid chromatography/mass spectrometry (LC/MS). usgs.govusgs.gov This approach offers high sensitivity and selectivity, with method detection limits often in the low microgram-per-liter range. usgs.gov A similar strategy could be developed for this compound, which would be invaluable for pharmacokinetic studies, environmental monitoring, or quality control in synthetic processes.

Future research could focus on creating robust analytical methods, with key performance indicators summarized in the table below.

| Analytical Technique | Potential Application | Key Parameters to Optimize | Anticipated Performance |

| HPLC-UV | Routine purity analysis and quality control. | Mobile phase composition, column chemistry, detection wavelength. | Cost-effective, good for high-concentration samples. |

| LC-MS/MS | Trace-level quantification in complex matrices. | Ionization source parameters, precursor/product ion selection. | High sensitivity and selectivity, suitable for biological samples. |

| Gas Chromatography (GC) | Analysis of volatile impurities or degradation products. | Derivatization method, temperature programming. | Effective for thermally stable and volatile analytes. |

| Quantitative NMR (qNMR) | Absolute quantification without a specific reference standard. | Choice of internal standard, relaxation delay optimization. | High precision and accuracy, structurally informative. |

Exploration of Photophysical Properties and Applications

The photophysical properties of this compound are not well-characterized in existing literature. The presence of a cyanophenoxy group suggests the potential for interesting electronic transitions and luminescence behavior. Systematic investigation into its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime is warranted.

Should this compound or its derivatives exhibit significant fluorescence, they could be explored for applications in materials science, such as organic light-emitting diodes (OLEDs), or as fluorescent probes. The specific photophysical characteristics would dictate their suitability for these applications.

Integration into Bioanalytical Probes (mechanistic, not diagnostic)

The development of bioanalytical probes for mechanistic studies is a burgeoning area of chemical biology. If this compound possesses suitable chemical handles and photophysical properties, it could be functionalized to create probes for studying biological processes. For example, the acetamide moiety could be modified to covalently target specific amino acid residues in proteins, allowing for the investigation of enzyme mechanisms or protein-protein interactions.

The design of such probes would involve the strategic incorporation of reactive groups or reporter moieties. The ultimate goal would be to use these tools to elucidate fundamental biological mechanisms rather than for diagnostic purposes.

Interdisciplinary Research Avenues with Chemical Biology and Chemical Physics

The study of this compound offers several opportunities for interdisciplinary research at the intersection of chemical biology and chemical physics. For instance, computational studies, such as Density Functional Theory (DFT), could be employed to predict its molecular orbitals, electronic transitions, and reactivity. These theoretical insights would be invaluable in guiding the experimental design of new bioanalytical probes or functional materials.

Furthermore, advanced spectroscopic techniques from the realm of chemical physics, such as time-resolved fluorescence spectroscopy, could be used to study the dynamics of its excited states and its interactions with biological macromolecules. Such studies would provide a deeper understanding of the structure-property relationships of this and related molecules.

Q & A

Q. Critical parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | K₂CO₃ | Minimizes nitrile hydrolysis |

| Solvent | Acetonitrile | Enhances nucleophilicity |

| Temperature | Room temperature | Prevents thermal degradation |

| Reaction time | 24 hours | Ensures completion |

How can structural ambiguities in this compound derivatives be resolved using advanced spectroscopic techniques?

Answer:

Misassignment of regioisomers (e.g., ortho vs. meta substitution) is a common challenge. A multi-technique approach is critical:

- Single-crystal XRD : Provides unambiguous confirmation of molecular geometry and substituent positions .

- NMR spectroscopy :

- ¹H-NMR : Chemical shifts of aromatic protons distinguish ortho (δ 7.2–7.5 ppm) and meta (δ 6.8–7.1 ppm) isomers .

- ¹³C-NMR : The nitrile carbon (δ ~115 ppm) and acetamide carbonyl (δ ~170 ppm) confirm functional group integrity .

- HRMS/MS : High-resolution mass spectrometry validates molecular formula and detects isotopic patterns .

Case study : A 2015 study misassigned M1 as 2-(3-hydroxyphenyl)acetamide sulfate but corrected it to the ortho-isomer using XRD and HRMS .

What methodologies are employed to evaluate the bioactivity of this compound against viral targets like SARS-CoV-2?

Answer:

Molecular docking (e.g., AutoDock 4.2) is used to predict binding interactions with viral enzymes (e.g., main protease, RdRp):

- Protein preparation : Structures are sourced from the PDB (e.g., 6LU7 for SARS-CoV-2 main protease). Bound ligands and water molecules are removed, and polar hydrogens are added .

- Ligand preparation : The compound’s 3D structure is energy-minimized using tools like Gaussian.

- Docking parameters : Grid boxes centered on catalytic sites (e.g., Cys145 for 3CLpro), with Lamarckian genetic algorithms for conformational sampling .

Q. Key metrics :

- Binding energy : Values ≤ −6 kcal/mol suggest strong inhibition.

- Interaction analysis : Hydrogen bonds with His41/Cys145 or π-π stacking with Phe140 are critical for antiviral activity .

How do regioisomeric impurities in this compound affect pharmacological profiling, and how are they quantified?

Answer:

Impurities (e.g., 2-(2-cyanophenoxy)acetamide) can alter bioactivity and toxicity. Analytical strategies include:

- HPLC-DAD/UV : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) separate isomers (retention time differences ≥2 min) .

- LC-HRMS : Quantifies impurities at <0.1% levels using extracted ion chromatograms .

- Pharmacokinetic studies : Metabolite identification (e.g., hydroxylated derivatives) via HRMS/MS reveals isomer-specific metabolic pathways .

What strategies are used to design this compound derivatives with enhanced antioxidant activity?

Answer:

Structure-activity relationship (SAR) studies focus on:

- Substituent modification : Introducing electron-donating groups (e.g., –OH, –OCH₃) at the phenyl ring enhances radical scavenging .

- Pharmacophore optimization : A hydroxyimine group at the indole moiety (e.g., in 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide) improves redox activity .

- In vitro assays :

How are metabolic pathways of this compound elucidated in preclinical models?

Answer:

In vitro/in vivo metabolism studies :

- Phase I metabolism : Liver microsomes (human/rat) identify hydroxylation or demethylation products via LC-HRMS .

- Phase II metabolism : Glucuronidation/sulfation is detected using UDPGA/PAPS cofactors.

- Isotopic labeling : ¹⁴C-labeled compounds track excretion profiles in urine/feces .

Key findings : Sulfate conjugates (e.g., M1/M2) dominate excretion, with regioselective hydroxylation at the phenyl ring .

What crystallographic data support the stability of this compound in solid-state formulations?

Answer:

Single-crystal XRD reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.